AZ Pfkfb3 26
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Overview
Description
AZ Pfkfb3 26 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme plays a crucial role in glycolysis, a metabolic pathway that converts glucose into pyruvate, generating energy for cellular processes. This compound has been shown to inhibit PFKFB3 with an IC50 value of 0.023 micromolar, making it a valuable tool for studying glycolytic regulation and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ Pfkfb3 26 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the final product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
AZ Pfkfb3 26 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .
Scientific Research Applications
AZ Pfkfb3 26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool to study the regulation of glycolysis and the role of PFKFB3 in metabolic pathways.
Mechanism of Action
AZ Pfkfb3 26 exerts its effects by inhibiting the enzyme PFKFB3, which is responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-P2). F-2,6-P2 is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F-2,6-P2, leading to decreased glycolytic flux and reduced energy production in cells. This inhibition can affect various cellular processes, including cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
AZ Pfkfb3 26 is unique in its high potency and selectivity for PFKFB3 compared to other isoforms such as PFKFB1 and PFKFB2. Similar compounds include:
PFKFB3 Inhibitors: Other inhibitors targeting PFKFB3, such as 3PO and PFK15, also inhibit glycolysis but may have different selectivity profiles and potency.
PFKFB1 and PFKFB2 Inhibitors: Compounds that inhibit PFKFB1 and PFKFB2, such as PFKFB1-IN-1 and PFKFB2-IN-1, are less selective for PFKFB3 and may have broader effects on glycolysis.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying PFKFB3-specific pathways and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGWKBJXQNEJ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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